![molecular formula C19H23N5O2S B2452405 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1421492-39-8](/img/structure/B2452405.png)
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring, a thiazole ring, and an ethoxyphenyl group, suggests potential biological activity and utility in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively, particularly in the presence of oxidative stress .
Result of Action
Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
Action Environment
It’s worth noting that the biological and pharmacological activities of similar compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.
Synthesis of the thiazole ring: Using thioamides and α-haloketones.
Coupling of the pyrazole and thiazole rings: Through nucleophilic substitution or other coupling reactions.
Introduction of the ethoxyphenyl group: Via electrophilic aromatic substitution or similar reactions.
Formation of the urea linkage: Using isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the reduction of the thiazole ring or the nitro groups if present.
Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of pyrazole, thiazole, and phenyl moieties, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization, thiazole synthesis via reaction with thiourea, and final coupling with an ethoxyphenyl group.
Synthetic Route Overview
Step | Reaction Type | Key Reagents | Purpose |
---|---|---|---|
1 | Cyclization | Diketone + Hydrazine | Form pyrazole ring |
2 | Nucleophilic Substitution | α-Haloketone + Thiourea | Synthesize thiazole ring |
3 | Coupling | Ethoxyphenyl derivative | Finalize target compound |
Medicinal Chemistry
The compound exhibits promising therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development in oncology and infectious diseases. The presence of the pyrazole and thiazole moieties has been linked to anticancer activities due to their ability to modulate enzyme activity and cellular pathways.
Case Study: Anticancer Activity
Research has shown that similar thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth .
Biological Probes
In biochemical assays, this compound can serve as a probe for studying enzyme interactions. Its unique structure allows it to interact selectively with specific enzymes or receptors, facilitating the exploration of cellular mechanisms.
Example: Enzyme Interaction Studies
Studies have demonstrated that compounds containing thiazole and pyrazole motifs can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials. It can be utilized in creating polymers or coatings with specific functionalities due to its structural diversity.
Synthetic Applications
In organic synthesis, 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea serves as a valuable building block for synthesizing more complex molecules. Its versatility allows chemists to explore new chemical reactions and develop novel materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea
Uniqueness
The unique combination of the pyrazole, thiazole, and ethoxyphenyl groups in 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with enhanced efficacy or selectivity.
Biological Activity
The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a novel derivative that combines a thiazole ring with a pyrazole moiety. This structural configuration has been associated with various biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4O2S, and it has a molecular weight of 348.42 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological properties.
Synthesis
The synthesis of the compound involves the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives and ethoxyphenyl urea. The reaction conditions typically include solvent systems such as methanol or ethanol under reflux conditions to facilitate the formation of the desired urea derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values were reported at 3.79 µM for MCF7, indicating potent activity against this cell line .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition Studies : It has been reported that derivatives containing the thiazole and pyrazole rings can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : The presence of the thiazole moiety has been correlated with enhanced cytotoxicity and anti-inflammatory activity due to its ability to interact with biological targets effectively .
- Pyrazole Substitution : The 3,5-dimethyl substitution on the pyrazole ring is critical for maintaining activity, as it influences both solubility and binding affinity to target proteins .
Data Tables
Activity Type | Cell Line | GI50/IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 3.79 | |
Anticancer | SF-268 | 12.50 | |
Anticancer | NCI-H460 | 42.30 | |
Anti-inflammatory | COX Inhibition | Not specified |
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer properties, revealing that modifications in the thiazole structure significantly impacted their efficacy against different cancer types .
- Thiazole-Pyrazole Combinations : Research demonstrated that compounds combining thiazole and pyrazole exhibited synergistic effects in inhibiting tumor growth in vivo models, suggesting potential for development as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCELJJMWUCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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